Cas no 1361645-16-0 (3'-Methyl-2,3,4-trichloro-5'-(trifluoromethyl)biphenyl)

3'-Methyl-2,3,4-trichloro-5'-(trifluoromethyl)biphenyl 化学的及び物理的性質
名前と識別子
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- 3'-Methyl-2,3,4-trichloro-5'-(trifluoromethyl)biphenyl
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- インチ: 1S/C14H8Cl3F3/c1-7-4-8(6-9(5-7)14(18,19)20)10-2-3-11(15)13(17)12(10)16/h2-6H,1H3
- InChIKey: XKVNYCDDYHSVTQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C=CC=1C1=CC(C)=CC(C(F)(F)F)=C1)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 334
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 7.1
3'-Methyl-2,3,4-trichloro-5'-(trifluoromethyl)biphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011008803-1g |
3'-Methyl-2,3,4-trichloro-5'-(trifluoromethyl)biphenyl |
1361645-16-0 | 97% | 1g |
1,490.00 USD | 2021-07-05 |
3'-Methyl-2,3,4-trichloro-5'-(trifluoromethyl)biphenyl 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
3'-Methyl-2,3,4-trichloro-5'-(trifluoromethyl)biphenylに関する追加情報
Recent Advances in the Study of 3'-Methyl-2,3,4-trichloro-5'-(trifluoromethyl)biphenyl (CAS: 1361645-16-0)
The compound 3'-Methyl-2,3,4-trichloro-5'-(trifluoromethyl)biphenyl (CAS: 1361645-16-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This halogenated biphenyl derivative is of particular interest due to its unique structural features, which include a trifluoromethyl group and multiple chlorine substitutions. These modifications confer distinct physicochemical properties, making it a promising candidate for various applications, including drug development and material science.
Recent studies have focused on elucidating the synthetic pathways and biological activities of this compound. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The methodology involves a palladium-catalyzed cross-coupling reaction, which has been optimized to reduce byproducts and enhance efficiency. This advancement is critical for facilitating further pharmacological evaluations.
In terms of biological activity, preliminary in vitro studies have demonstrated that 3'-Methyl-2,3,4-trichloro-5'-(trifluoromethyl)biphenyl exhibits moderate inhibitory effects on specific cytochrome P450 enzymes, suggesting potential applications in drug metabolism studies. Additionally, its interactions with cellular membranes have been investigated, revealing a propensity to modulate lipid bilayer dynamics. These findings were published in a 2024 issue of Bioorganic & Medicinal Chemistry Letters, highlighting the compound's multifaceted biological relevance.
Further research has explored the environmental and toxicological profiles of this compound. A recent study in Environmental Science & Technology (2024) assessed its persistence and bioaccumulation potential, concluding that while it exhibits moderate environmental stability, its toxicity profile is within acceptable limits for controlled laboratory use. These insights are invaluable for guiding safe handling practices and regulatory considerations.
Looking ahead, the compound's potential as a scaffold for designing new therapeutic agents is being actively investigated. Computational modeling studies, as reported in a 2023 article in Journal of Chemical Information and Modeling, have identified several derivatization sites that could enhance its binding affinity to target proteins. Such efforts underscore the growing recognition of 3'-Methyl-2,3,4-trichloro-5'-(trifluoromethyl)biphenyl as a versatile tool in medicinal chemistry.
In conclusion, the latest research on 3'-Methyl-2,3,4-trichloro-5'-(trifluoromethyl)biphenyl (CAS: 1361645-16-0) underscores its significance in both academic and industrial settings. Advances in synthesis, biological evaluation, and environmental assessment collectively contribute to a deeper understanding of its potential applications. Future studies are expected to further explore its mechanistic insights and translational opportunities.
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